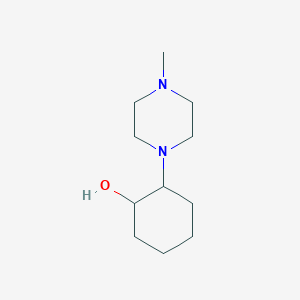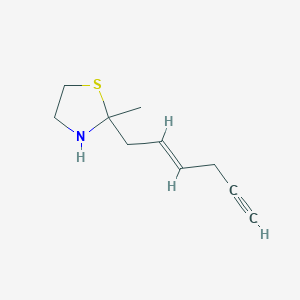
trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. This compound is known to possess a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies.
Scientific Research Applications
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for a variety of research studies. Some of the most promising research applications of this compound include:
1. Cancer research: this compound has been shown to possess potent anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
2. Neurodegenerative disease research: this compound has been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Diabetes research: this compound has been shown to possess anti-diabetic properties by regulating glucose metabolism and insulin sensitivity.
Mechanism of Action
The exact mechanism of action of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is not fully understood. However, it is known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. It has been suggested that this compound may exert its effects through the modulation of intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Anti-cancer properties: this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective properties: this compound has been shown to protect neurons from oxidative stress and may be useful in the treatment of neurodegenerative diseases.
3. Anti-diabetic properties: this compound has been shown to regulate glucose metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
Trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent activity: this compound has been shown to possess potent activity in a variety of research studies.
2. Versatile: this compound has been studied for its potential applications in a variety of research areas.
3. Low toxicity: this compound has been shown to have low toxicity in animal studies.
Some of the limitations of this compound for lab experiments include:
1. High cost: The synthesis of this compound can be expensive, making it less accessible for some research labs.
2. Limited availability: this compound may not be readily available from commercial sources, making it difficult to obtain for research studies.
3. Lack of long-term safety data: There is limited information available on the long-term safety of this compound, which may limit its use in some research studies.
Future Directions
There are several future directions for the study of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine. Some of the most promising directions for future research include:
1. Further exploration of the mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
3. Combination therapies: this compound may be useful in combination with other compounds for the treatment of various diseases.
4. Development of analogs: Analog compounds of this compound may be developed to improve its efficacy and reduce its limitations.
Conclusion:
This compound is a promising compound for scientific research due to its potent activity and versatile applications. While there are limitations to its use in research studies, the potential benefits of this compound make it a promising candidate for future research. Further exploration of its mechanism of action and clinical trials are needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of trans-2-(Hex-2-en-5-ynyl)-2-methylthiazolidine is typically achieved through the reaction of thioamide with an alkyne in the presence of a base. The resulting product is then subjected to hydrogenation to yield the final compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
properties
CAS RN |
102612-92-0 |
|---|---|
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
2-[(E)-hex-2-en-5-ynyl]-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C10H15NS/c1-3-4-5-6-7-10(2)11-8-9-12-10/h1,5-6,11H,4,7-9H2,2H3/b6-5+ |
InChI Key |
UZYWGHXCGUVXLH-AATRIKPKSA-N |
Isomeric SMILES |
CC1(NCCS1)C/C=C/CC#C |
SMILES |
CC1(NCCS1)CC=CCC#C |
Canonical SMILES |
CC1(NCCS1)CC=CCC#C |
synonyms |
2-[(E)-hex-2-en-5-ynyl]-2-methyl-thiazolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



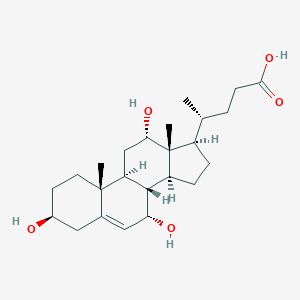
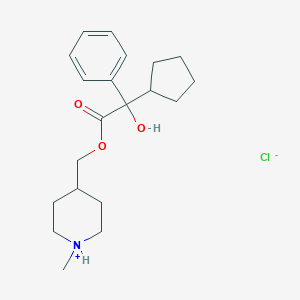
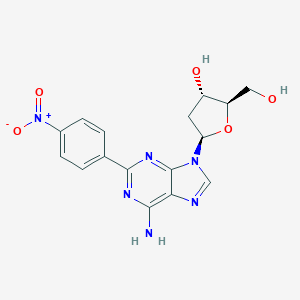
![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)
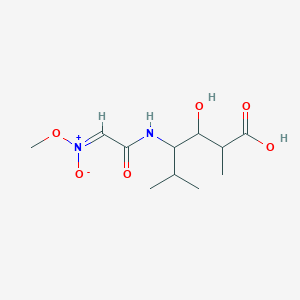
![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)



